molecular formula C8H22NPS2 B12738939 Phosphinodithioic acid, dibutyl-, ammonium salt CAS No. 2573-70-8

Phosphinodithioic acid, dibutyl-, ammonium salt

Cat. No.: B12738939
CAS No.: 2573-70-8
M. Wt: 227.4 g/mol
InChI Key: TZBFOYUKLPIUNY-UHFFFAOYSA-N
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Description

Phosphinodithioic acid, dibutyl-, ammonium salt is a chemical compound with the molecular formula C8H22NPS2. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphinodithioic acid group, which imparts specific reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinodithioic acid, dibutyl-, ammonium salt can be synthesized through the reaction of phosphorus pentasulfide with butanol and ammonia. The reaction typically involves the following steps:

    Reaction of Phosphorus Pentasulfide with Butanol: Phosphorus pentasulfide (P2S5) is reacted with butanol (C4H9OH) to form dibutylphosphinodithioic acid.

    Neutralization with Ammonia: The resulting dibutylphosphinodithioic acid is then neutralized with ammonia (NH3) to form the ammonium salt.

The reaction conditions usually involve controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and high yield.

    Purification Steps: Including filtration, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phosphinodithioic acid, dibutyl-, ammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The compound can undergo substitution reactions where the phosphinodithioic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation Products: Phosphine oxides.

    Reduction Products: Phosphine derivatives.

    Substitution Products: Compounds with different functional groups replacing the phosphinodithioic acid group.

Scientific Research Applications

Phosphinodithioic acid, dibutyl-, ammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, catalysts, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of phosphinodithioic acid, dibutyl-, ammonium salt involves its interaction with molecular targets through its phosphinodithioic acid group. This group can form strong bonds with metal ions and other electrophilic centers, leading to the formation of stable complexes. The pathways involved may include:

    Coordination with Metal Ions: Forming stable metal-ligand complexes.

    Interaction with Biomolecules: Binding to proteins, enzymes, or nucleic acids, potentially affecting their function.

Comparison with Similar Compounds

Phosphinodithioic acid, dibutyl-, ammonium salt can be compared with other similar compounds, such as:

    Phosphorodithioic Acid, O,O-Diethyl Ester, Ammonium Salt: Similar in structure but with different alkyl groups.

    Dithiophosphinic Acid Derivatives: Compounds with similar functional groups but different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific alkyl groups and the resulting chemical properties. It offers distinct reactivity patterns and applications compared to its analogues.

Conclusion

This compound is a versatile compound with significant importance in various scientific and industrial fields Its unique chemical properties and reactivity make it a valuable reagent and ligand in numerous applications

Properties

CAS No.

2573-70-8

Molecular Formula

C8H22NPS2

Molecular Weight

227.4 g/mol

IUPAC Name

azanium;dibutyl-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C8H19PS2.H3N/c1-3-5-7-9(10,11)8-6-4-2;/h3-8H2,1-2H3,(H,10,11);1H3

InChI Key

TZBFOYUKLPIUNY-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=S)(CCCC)[S-].[NH4+]

Origin of Product

United States

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